

# Application Notes and Protocols for Utilizing (2S)-Ompt in Calcium Mobilization Assays

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## Compound of Interest

Compound Name: (2S)-Ompt

Cat. No.: B12368771

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## Introduction

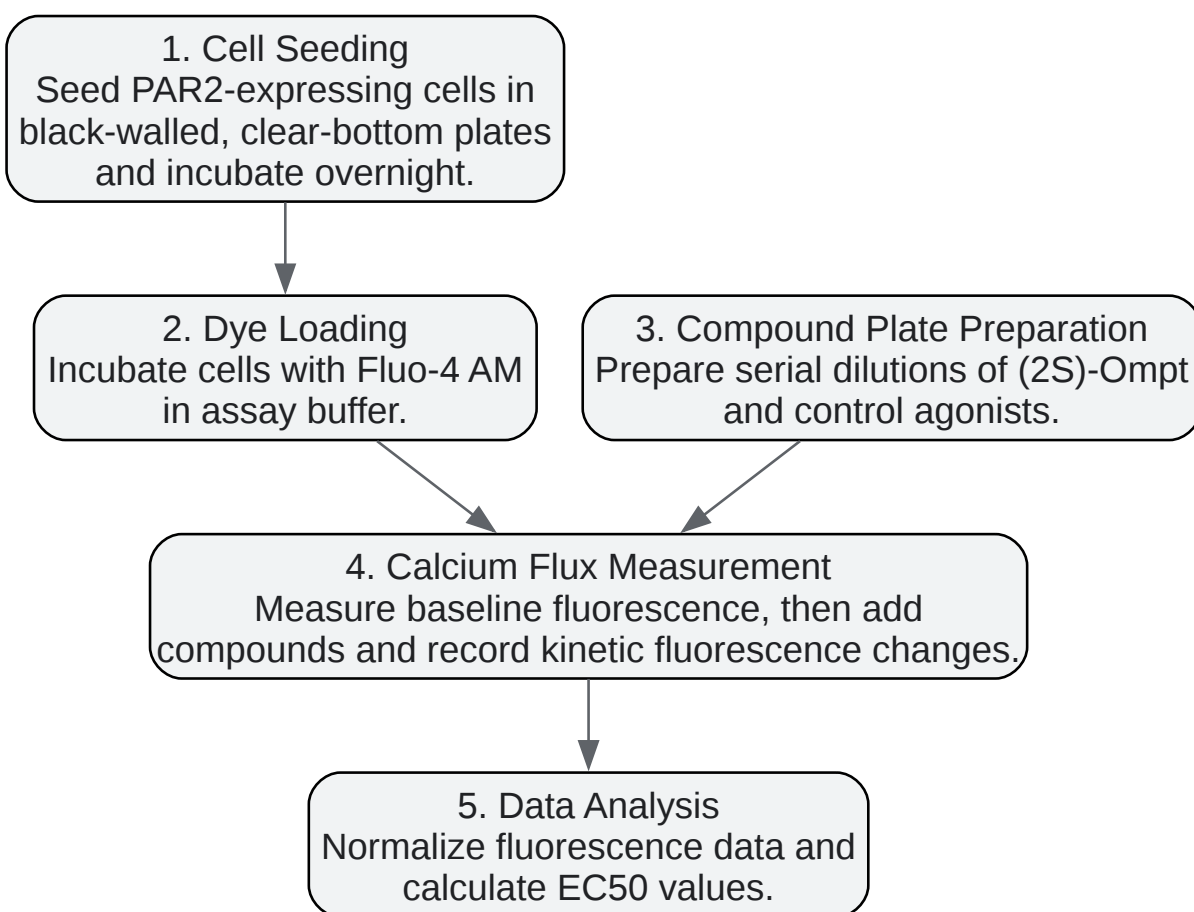
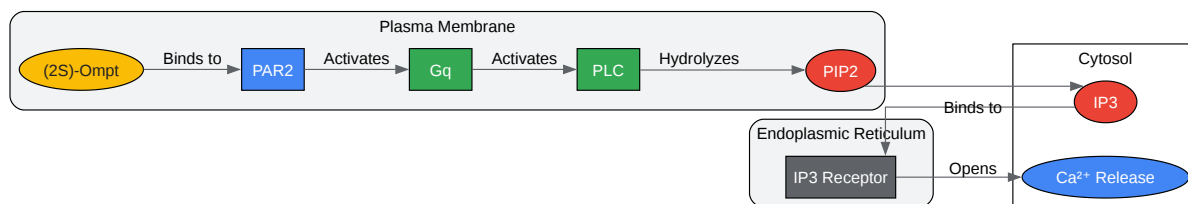
**(2S)-Ompt**, also known as GB83, is a synthetic agonist of the Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Activation of PAR2 by agonists such as **(2S)-Ompt** triggers a cascade of intracellular signaling events, most notably the mobilization of intracellular calcium. This makes calcium mobilization assays a robust and widely used method for studying PAR2 activation and the pharmacological properties of its modulators.[2]

These application notes provide a comprehensive guide for utilizing **(2S)-Ompt** in calcium mobilization assays, including detailed experimental protocols and data presentation for characterizing its activity.

## Mechanism of Action: PAR2 Signaling and Calcium Mobilization

PAR2 is typically activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, unmasking a tethered ligand that binds to and activates the receptor.[3] Synthetic agonists like **(2S)-Ompt** mimic this activation, inducing a conformational change in the receptor.

Upon activation by **(2S)-OmpT**, PAR2 couples to the Gαq subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium ions (Ca<sup>2+</sup>) into the cytosol. This rapid increase in intracellular calcium concentration can be monitored using fluorescent calcium indicators, providing a direct measure of PAR2 activation.[4]



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- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing (2S)-OmpT in Calcium Mobilization Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368771#using-2s-ompt-in-calcium-mobilization-assays]

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